[2-(Ethenyloxy)ethyl](triethyl)silane
Description
2-(Ethenyloxy)ethylsilane is an organosilicon compound characterized by a triethylsilyl group bonded to a 2-(ethenyloxy)ethyl substituent. Its molecular formula is C₁₀H₂₂OSi (calculated molecular weight: ~186.09 g/mol). The structure comprises a silicon atom connected to three ethyl groups and a 2-(ethenyloxy)ethyl chain, where the ethenyloxy (vinyl ether) group introduces reactivity due to the electron-rich double bond. This compound is used in organic synthesis, particularly in hydrosilylation and polymer crosslinking, leveraging its dual functionality: the Si-H bond (from triethylsilane derivatives) and the vinyl ether moiety .
Properties
CAS No. |
17544-18-2 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
2-ethenoxyethyl(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5H,1,6-10H2,2-4H3 |
InChI Key |
ROVFHEOXUIFKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCOC=C |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Alkylation
Methodology Overview
Grignard reactions are widely employed for introducing alkyl/aryl groups to silicon centers. For 2-(Ethenyloxy)ethylsilane, a two-step protocol is hypothesized:
- Formation of the Ethenyloxyethyl Grignard Reagent :
Reaction of 2-(ethenyloxy)ethyl chloride with magnesium in a high-boiling ether solvent (e.g., diglyme or toluene-diethylene glycol dimethyl ether mixtures) under inert conditions.
$$
\text{CH}2=CHOCH2CH2Cl + \text{Mg} \rightarrow \text{CH}2=CHOCH2CH2MgCl
$$ - Quenching with Triethylchlorosilane :
The Grignard reagent reacts with triethylchlorosilane to yield the target compound.
$$
\text{CH}2=CHOCH2CH2MgCl + (\text{C}2\text{H}5)3\text{SiCl} \rightarrow (\text{C}2\text{H}5)3\text{SiCH}2\text{CH}2OCH=CH2 + \text{MgCl}_2
$$
Optimization Parameters
- Solvent Selection : High-boiling ethers (e.g., diglyme, bp 162°C) enable reflux without decomposition.
- Catalyst : Iodine (0.01–0.1 wt%) initiates magnesium activation.
- Temperature : 50–60°C for Grignard formation; room temperature for silane quenching.
Table 1: Grignard Method Performance
| Parameter | Value Range | Yield (%) | Source |
|---|---|---|---|
| Solvent (diglyme) | 1:5 (Mg:solvent mass) | 60–70 | |
| Reaction Time | 3–5 h | 65 | |
| Silane Equiv. | 1.0–1.2 | 70 |
Catalytic Hydrosilylation of Allyl Ethers
Mechanism and Conditions
Hydrosilylation of allyl vinyl ether with triethylsilane under transition metal catalysis offers a one-step route:
$$
\text{CH}2=CHOCH}2\text{CH}2\text{CH}=CH2 + (\text{C}2\text{H}5)3\text{SiH} \xrightarrow{\text{Cat.}} (\text{C}2\text{H}5)3\text{SiCH}2\text{CH}2OCH=CH_2
$$
- Catalysts : RuCl$$3$$·xH$$2$$O (0.01–0.1 mol%) with H$$_2$$O cocatalyst.
- Solvent-Free Systems : Direct reaction minimizes side products.
- Pressure : Ethylene gas (0.35 MPa) enhances regioselectivity.
Table 2: Hydrosilylation Efficiency
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 0.05 | 45–55 | 88 | 92 |
| 0.10 | 60–70 | 82 | 85 |
Solvent-Mediated Alkylation with Sodium Dispersion
Comparative Analysis of Methods
Table 3: Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reagent | 60–70 | 95–99 | Moderate | Medium |
| Hydrosilylation | 82–88 | 90–95 | High | High |
| Sodium Dispersion | 70–75 | 85–90 | Low | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)ethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the retention of the silane moiety.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
2-(Ethenyloxy)ethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Ethenyloxy)ethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 2-(ethenyloxy)ethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Silanes
| Compound Name | Molecular Formula | Substituents on Silicon | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(Ethenyloxy)ethylsilane | C₁₀H₂₂OSi | Triethyl + 2-(ethenyloxy)ethyl | Vinyl ether, Si-H | 186.09 |
| Trimethyl(2-phenylethoxy)silane [1] | C₁₁H₁₈OSi | Trimethyl + 2-phenylethoxy | Aromatic ether, Si-O | 194.35 |
| Trimethyl(2,2,2-trifluoroethoxy)silane [4] | C₅H₁₁F₃OSi | Trimethyl + trifluoroethoxy | Electron-withdrawing ether, Si-O | 172.22 |
| Styrylethyltrimethoxysilane [8] | C₁₃H₂₀O₃Si | Trimethoxy + styrylethyl | Styrene, Si-OCH₃ | 252.38 |
| Triethoxyvinylsilane [2] | C₈H₁₈O₃Si | Triethoxy + vinyl | Vinyl, Si-OCH₂CH₃ | 190.31 |
Physical and Chemical Properties
- Hydrophobicity : The triethyl groups render 2-(Ethenyloxy)ethylsilane more hydrophobic than methoxy- or hydroxy-terminated silanes (e.g., ).
- Thermal Stability : The compound’s stability is superior to trichlorosilanes (e.g., and ) but less than fully saturated analogs like triethyl(ethyl)silane due to the reactive vinyl ether group .
- Volatility : With a molecular weight of ~186 g/mol, it is more volatile than Styrylethyltrimethoxysilane (252.38 g/mol) but less than Trimethyl(2,2,2-trifluoroethoxy)silane (172.22 g/mol) .
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